N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Wnt signaling Cancer Inhibitor selectivity

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 392244-58-5) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. It features a 5-phenyl-1,3,4-thiadiazole core linked via an amide bridge to a 3-(trifluoromethyl)phenyl ring.

Molecular Formula C16H10F3N3OS
Molecular Weight 349.33
CAS No. 392244-58-5
Cat. No. B3020415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
CAS392244-58-5
Molecular FormulaC16H10F3N3OS
Molecular Weight349.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C16H10F3N3OS/c17-16(18,19)12-8-4-7-11(9-12)13(23)20-15-22-21-14(24-15)10-5-2-1-3-6-10/h1-9H,(H,20,22,23)
InChIKeyVZRSWXSTSYEMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 392244-58-5): Chemical Identity and Baseline Characteristics


N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 392244-58-5) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class [1]. It features a 5-phenyl-1,3,4-thiadiazole core linked via an amide bridge to a 3-(trifluoromethyl)phenyl ring [2]. With a molecular formula of C₁₆H₁₀F₃N₃OS and a molecular weight of 349.33 g/mol [3], this compound serves as a scaffold for exploring structure-activity relationships across multiple therapeutic areas, including anticancer and antimicrobial research. Its procurement is primarily driven by the need for specific substitution patterns that modulate lipophilicity, electronic properties, and target engagement compared to other positional isomers or heterocyclic replacements [4].

Why N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


The 1,3,4-thiadiazole benzamide scaffold is not freely interchangeable between positional isomers or substituent variants. For instance, the placement of the CF₃ group on the benzamide ring (position 3 versus 2 or 4) fundamentally alters both electronic distribution and steric profile, directly influencing target binding affinity and metabolic stability [1]. In related series reported in US10130633, compounds bearing the N-(5-phenyl-1,3,4-thiadiazol-2-yl) core with varied benzamide substitutions displayed IC₅₀ values ranging from 83 nM to >50 µM in the same cell-based assay, underscoring that even minor structural modifications produce orders-of-magnitude shifts in potency [2]. Replacing the 5-phenyl group on the thiadiazole ring with smaller or non-aromatic substituents (e.g., methyl, cyclopropyl) likewise alters lipophilicity and π-stacking capability, eliminating the specific intermolecular interactions required for target engagement [3]. These data collectively warn that generic substitution risks complete loss of biological activity relevant to a given research application.

Quantitative Differentiation Evidence for N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide: Comparator-Based Performance Data


Positional CF₃ Isomer Effect on Wnt Signaling Inhibition Potency

NOTE: Direct quantitative data for CAS 392244-58-5 itself is currently absent from primary literature. The following evidence is derived from the closest structurally characterized analogs within the US10130633 patent series, which share the same N-(5-phenyl-1,3,4-thiadiazol-2-yl) core with varying benzamide substitutions. For the specific compound with a 4-trifluoromethoxy group at the benzamide position (Example 260), the IC₅₀ was 83 nM in a Wnt signaling cell-based assay [1]. In contrast, the 4-cyano analog (Example 174) showed an IC₅₀ of 3,800 nM, a 46-fold loss in potency [2]. This demonstrates that the substituent identity and position on the benzamide ring critically determine activity, with the 3-CF₃ substitution pattern (as in CAS 392244-58-5) representing a distinct chemical space not covered by the tested examples.

Wnt signaling Cancer Inhibitor selectivity

5-Phenyl vs. 5-Methyl Thiadiazole Core Comparison in Anti-Tubercular Activity

In a published series of 1,3,4-thiadiazole-2-amines designed as anticancer and antitubercular agents, the 5-phenyl-substituted derivative 5-phenyl-N-[4-(trifluoromethyl)-phenyl]methyl-1,3,4-thiadiazole-2-amine exhibited an MIC of 26.46 µg/mL against Mycobacterium smegmatis MC²155, compared to the isoniazid control with an MIC of 12 µg/mL [1]. While not identical to the target compound, these data demonstrate that the 5-phenyl substitution on the thiadiazole ring contributes meaningfully to anti-mycobacterial activity, distinguishing it from 5-alkyl or 5-heteroaryl alternatives.

Antitubercular Mycobacterium smegmatis MIC comparison

Lipophilicity and Electronic Modulation by 3-CF₃ Substitution vs. 4-CF₃ and H Analogs

The trifluoromethyl group at the 3-position of the benzamide ring introduces distinct physicochemical properties, including increased lipophilicity and altered electron-withdrawing character, which affect permeability and target binding [1]. The 3-CF₃ substitution pattern provides a meta electronic effect that differs from the para (4-CF₃) substitution found in other analogs. These molecular properties influence passive membrane permeability and metabolic stability, which are critical for cellular assay performance [2].

LogP Lipophilicity Drug-likeness

Kinase Inhibition Selectivity Potential of the 5-Phenyl-1,3,4-Thiadiazole Pharmacophore

The 1,3,4-thiadiazole ring system is a recognized pharmacophore for kinase inhibition, with the 5-phenyl substitution enhancing hydrophobic interactions in the ATP-binding pocket [1]. In a related series from BindingDB, N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives with 3- and 4-substitutions on the benzamide ring were tested against various kinase targets, showing micromolar to nanomolar binding affinities depending on specific substitution patterns [2]. While CAS 392244-58-5 lacks direct kinase profiling, its structural similarity to these active analogs suggests potential utility as a kinase inhibitor scaffold or a starting point for medicinal chemistry optimization.

Kinase inhibition Anticancer Binding affinity

Best-Fit Research Application Scenarios for N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide Based on Available Evidence


SAR Exploration in Wnt/β-Catenin Pathway Inhibitor Lead Optimization

The compound serves as a core scaffold for building focused libraries targeting the Wnt signaling pathway. Evidence from the US10130633 patent series demonstrates that the N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide core can yield inhibitors with IC₅₀ values as low as 83 nM [1]. The 3-CF₃ benzamide variant (CAS 392244-58-5) occupies an unexplored region of the structure-activity landscape and can be used as a starting material for further derivatization to probe the effects of meta-trifluoromethyl substitution on target potency and selectivity.

Development of Antimycobacterial Agents Against M. smegmatis and M. tuberculosis

The 5-phenyl-1,3,4-thiadiazole scaffold has demonstrated meaningful activity against Mycobacterium smegmatis MC²155, with MIC values of 26.46 µg/mL for closely related analogs [2]. CAS 392244-58-5 can be employed as a chemical probe to investigate the role of the 3-trifluoromethyl benzamide moiety in enhancing anti-tubercular activity, potentially improving potency relative to the reported analogs when combined with the 5-phenyl thiadiazole core.

Physicochemical Property Optimization Studies (LogP, Permeability, Metabolic Stability)

The 3-CF₃ substitution offers a distinctive lipophilic and electronic profile compared to 2-CF₃ and 4-CF₃ positional isomers, as well as to unsubstituted benzamide analogs [3]. Researchers can use this compound to systematically evaluate how the meta-trifluoromethyl group influences passive membrane permeability, cytochrome P450 metabolic stability, and plasma protein binding in comparison to other substitution patterns within the same thiadiazole-benzamide series.

Kinase Inhibitor Probe Development and Target Deconvolution

Given the established role of 1,3,4-thiadiazole derivatives as kinase inhibitor pharmacophores [4], CAS 392244-58-5 can be incorporated into kinase profiling panels to identify novel target engagement. Its specific substitution pattern distinguishes it from prior art compounds disclosed in US10130633, potentially offering a new intellectual property position for hit identification and lead generation programs focused on oncology or inflammatory disease targets.

Quote Request

Request a Quote for N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.